Ethyl 4-tert-butylbenzoate

Catalog No.
S590173
CAS No.
5406-57-5
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
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Ethyl 4-tert-butylbenzoate

CAS Number

5406-57-5

Product Name

Ethyl 4-tert-butylbenzoate

IUPAC Name

ethyl 4-tert-butylbenzoate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

LIQWHXBLFOERRD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)(C)C

Ethyl 4-tert-butylbenzoate is an organic compound classified as a benzoate ester, formed through the condensation of 4-tert-butylbenzoic acid and ethanol. Its molecular formula is C13H18O2, and it is known for its use in various chemical applications and as a metabolite in biological systems . The compound typically appears as a colorless liquid with a pleasant aroma, making it suitable for use in fragrances and flavoring agents.

Potential Research Areas:

Based on its chemical structure, ETBB might hold potential for research in the following areas:

  • Organic synthesis: The presence of an ester group suggests ETBB could be involved in reactions like Claisen condensation, similar to its close relative Methyl 4-tert-butylbenzoate, which is used in the synthesis of avobenzone, a sunscreen component [].
  • Material science: The hydrophobic nature of ETBB, due to the tert-butyl group, might make it suitable for research on water-repellent materials or as a plasticizer.
, primarily due to its ester functional group. Key reactions include:

  • Esterification: The formation of ethyl 4-tert-butylbenzoate occurs through the reaction of 4-tert-butylbenzoic acid with ethanol, often catalyzed by acid catalysts .
  • Hydrolysis: Under acidic or basic conditions, ethyl 4-tert-butylbenzoate can undergo hydrolysis to regenerate 4-tert-butylbenzoic acid and ethanol.
  • Transesterification: This compound can react with other alcohols to form different esters, which is useful in synthetic organic chemistry.

The synthesis of ethyl 4-tert-butylbenzoate typically involves the following methods:

  • Catalytic Esterification: This method involves heating 4-tert-butylbenzoic acid with ethanol in the presence of an acid catalyst (such as sulfuric acid) to promote the esterification reaction. Optimal conditions often include elevated temperatures and controlled molar ratios of reactants .
  • Direct Condensation: The direct condensation of 4-tert-butylbenzoic acid with ethanol can also be performed under reflux conditions, allowing for the removal of water produced during the reaction to drive the equilibrium towards ester formation.
  • Alternative Methods: Some methods may involve using different alcohols or solvents to achieve specific reaction conditions that enhance yield or purity.

Ethyl 4-tert-butylbenzoate has various applications across different industries:

  • Fragrance and Flavor Industry: Due to its aromatic properties, it is utilized in perfumes and flavoring agents.
  • Chemical Synthesis: It serves as a reagent in organic synthesis, contributing to the formation of more complex molecules.
  • Pharmaceuticals: Its role as a metabolite suggests potential applications in drug formulation and development.

Ethyl 4-tert-butylbenzoate shares structural similarities with other benzoate esters and compounds containing tert-butyl groups. Here are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Features
Methyl 4-tert-butylbenzoateC12H16O2Used extensively in sunscreen formulations .
Propyl 4-tert-butylbenzoateC13H18O2Similar structure but different alkyl chain length.
Butyl 4-tert-butylbenzoateC14H22O2Higher molecular weight due to longer alkyl chain.
Ethyl benzoateC9H10O2Simpler structure without tert-butyl group.

Uniqueness: Ethyl 4-tert-butylbenzoate's unique feature lies in its combination of a bulky tert-butyl group with an ethoxy group, which influences its physical properties and reactivity compared to simpler esters like ethyl benzoate.

Ethyl 4-tert-butylbenzoate is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol [17] [18]. It exists as a colorless liquid with a boiling point of 137°C and a density of approximately 0.979 g/cm³ [17] [21]. This benzoate ester is derived from the formal condensation of 4-tert-butylbenzoic acid with ethanol and has various applications in chemical and industrial processes [18] .

Acid-Catalyzed Esterification of 4-tert-Butylbenzoic Acid

The acid-catalyzed esterification represents one of the most common and straightforward methods for synthesizing ethyl 4-tert-butylbenzoate [1]. This approach involves the direct reaction between 4-tert-butylbenzoic acid and ethanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid [8]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the acid catalyst protonates the carbonyl oxygen of 4-tert-butylbenzoic acid, making it more susceptible to nucleophilic attack by ethanol [20] [8].

The general reaction can be represented as:
4-tert-butylbenzoic acid + ethanol ⟶ ethyl 4-tert-butylbenzoate + water [3]

This Fischer esterification is typically conducted under reflux conditions at temperatures ranging from 78-100°C for 6-24 hours to achieve optimal conversion [9]. The reaction is equilibrium-limited, and to drive it toward completion, either excess ethanol is used or water is continuously removed from the reaction mixture using techniques such as azeotropic distillation [9] [20].

In a typical procedure, 4-tert-butylbenzoic acid is combined with excess ethanol (molar ratio 1:3 to 1:10) and 1-5% by weight of sulfuric acid catalyst [14] [8]. The mixture is heated under reflux, and the progress of the reaction can be monitored by thin-layer chromatography or gas chromatography [8] . Upon completion, the reaction mixture is neutralized, and the product is isolated through extraction, followed by purification techniques such as distillation or column chromatography [1] .

This method typically yields ethyl 4-tert-butylbenzoate in 75-85% yield, making it an industrially viable approach despite its equilibrium limitations [3]. The purified product can be characterized by various spectroscopic techniques, including nuclear magnetic resonance spectroscopy, which shows characteristic signals for the tert-butyl group at approximately 1.3 ppm and the ethyl ester moiety [1] [18].

Transesterification Routes

Transesterification offers an alternative approach to synthesizing ethyl 4-tert-butylbenzoate, particularly when the corresponding methyl ester (methyl 4-tert-butylbenzoate) is more readily available than the carboxylic acid [3] [4]. This method involves the exchange of the alkoxy group of an ester with another alcohol, in this case, the conversion of methyl 4-tert-butylbenzoate to ethyl 4-tert-butylbenzoate using ethanol [4] [3].

The transesterification reaction can be catalyzed by either acids, bases, or enzymes, with each catalyst type offering distinct advantages in terms of reaction conditions and product selectivity [4] [23]. Base-catalyzed transesterification typically employs alkoxides or hydroxides such as sodium ethoxide or potassium hydroxide, which generate a nucleophilic alkoxide that attacks the carbonyl carbon of the methyl ester [4] [8].

A PCl3-mediated transesterification approach has been reported to efficiently convert tert-butyl esters into other esters under mild conditions [4]. This novel protocol involves the formation of an acid chloride intermediate in situ, which subsequently reacts with ethanol to afford the desired ethyl ester [4]. The mechanism involves either hydrolysis of the ester to give the corresponding acid followed by reaction with PCl3 derivatives, or complexation of the ester with PCl3 followed by elimination of a tert-butyl cation [4].

Transesterification reactions typically require temperatures between 60-80°C and reaction times of 4-8 hours to achieve good conversion [4] [14]. The yield of ethyl 4-tert-butylbenzoate through transesterification routes generally ranges from 80-90%, making it slightly more efficient than direct acid-catalyzed esterification in some cases [4] [3].

The progress of transesterification can be monitored by chromatographic techniques, and the product can be isolated through similar workup procedures as those used for acid-catalyzed esterification [4] . The transesterification approach is particularly valuable when starting from methyl 4-tert-butylbenzoate, which is often produced industrially through the oxidation of p-tert-butyl toluene in liquid phase solvents like acetic acid or through high-temperature gas-phase oxidation processes [3] [7].

Advanced Synthesis Techniques

Recent advances in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches for the synthesis of esters, including ethyl 4-tert-butylbenzoate [5] [11]. These advanced techniques offer advantages such as shorter reaction times, milder conditions, and reduced environmental impact compared to traditional methods [5] [16].

Solvent-Free Electromagnetic Milling Protocols

Electromagnetic milling (EMM) represents an innovative grinding technology that utilizes small ferromagnetic particles as grinding media within a rotating magnetic field to facilitate chemical reactions under solvent-free conditions [22] [5]. This approach has emerged as a green and sustainable method for synthesizing various organic compounds, including esters like ethyl 4-tert-butylbenzoate [5] [16].

In a typical electromagnetic milling protocol for esterification, 4-tert-butylbenzoic acid and ethanol are combined with ferromagnetic rods in a reaction vessel placed within a high-speed rotating magnetic field [22] [11]. The ferromagnetic rods become magnetized and charged under the influence of the magnetic field, which plays a crucial role in bond activation by coordinating with the charged ferromagnetic rods [22] [5].
The key parameters that influence the efficiency of electromagnetic milling esterification include milling time, rotation speed, ball-to-substrate ratio, ball size, ferromagnetic rod type, and magnetic field strength [11] [16]. Optimal conditions typically involve milling times of 15-30 minutes, rotation speeds of 600-800 rpm, and ball-to-substrate ratios of 20:1 to 40:1 [11] [16]. The conversion generally increases with milling time up to about 20 minutes, after which it tends to plateau, while higher rotation speeds and ball-to-substrate ratios generally enhance conversion up to certain thresholds [11] [16].

The solvent-free electromagnetic milling approach offers several advantages over conventional methods, including shorter reaction times (15-30 minutes compared to several hours for traditional methods), elimination of organic solvents, and operation at ambient temperature without the need for external heating [22] [16]. These features make it an environmentally friendly alternative that aligns with the principles of green chemistry [5] [22].

Studies have demonstrated that electromagnetic milling can achieve yields of 70-90% for the synthesis of ethyl 4-tert-butylbenzoate, comparable to those obtained through traditional methods but with significantly reduced reaction times and environmental impact [16] [11]. The product can be isolated by simple filtration to remove the ferromagnetic particles, followed by standard purification techniques [16] [22].

Boc-Protected tert-Butylation Strategies

Another advanced approach for synthesizing tert-butyl esters involves the use of di-tert-butyl dicarbonate (Boc2O) as a tert-butyl source under specific reaction conditions [5] [10]. This method is particularly valuable for the synthesis of tert-butyl esters from carboxylic acids and has been adapted for the preparation of compounds structurally related to ethyl 4-tert-butylbenzoate [5] [10].

The Boc-protected tert-butylation strategy typically involves the reaction of a carboxylic acid with Boc2O in the presence of a suitable catalyst [5] [10]. The reaction proceeds through the formation of a mixed anhydride intermediate, which subsequently undergoes decarboxylation to yield the tert-butyl ester [10] [25]. This approach offers the advantage of mild reaction conditions and high selectivity, making it suitable for the late-stage functionalization of sensitive molecules [5] [25].

A highly efficient variant of this method has been developed using Boc2O under solvent-free electromagnetic milling conditions [5]. This green and sustainable approach operates without solvents, bases, or additional heating, providing an eco-friendly synthesis route [5]. The entirely neutral reaction environment proves particularly advantageous for synthesizing or modifying sensitive drug molecules, especially in late-stage functionalization [5] [25].

In the context of benzoate derivatives, Boc-protection strategies have been employed for the selective protection of functional groups during multi-step syntheses [10] [25]. For instance, the cyclin-dependent kinase inhibitor CAN508 was protected with di-tert-butyl dicarbonate to access amino-benzoylated pyrazoles, demonstrating the utility of this approach in complex molecule synthesis [10].

The selective thermal deprotection of N-Boc protected amines in continuous flow has also been reported, allowing for the controlled removal of Boc groups under thermal conditions without the need for acid catalysts [25]. This approach has been successfully applied to the synthesis of benzoylated derivatives through a telescoped process involving selective deprotection and benzoylation steps [25].

While these Boc-protected tert-butylation strategies have primarily been developed for the synthesis of tert-butyl esters and the protection of amine groups, the principles and methodologies can be adapted for the synthesis of ethyl esters such as ethyl 4-tert-butylbenzoate through appropriate modifications of the reaction conditions and reagents [10] [25].

Reaction Optimization Parameters

The efficiency and yield of esterification reactions for producing ethyl 4-tert-butylbenzoate are significantly influenced by various reaction parameters [8] [14]. Optimizing these parameters is crucial for developing economically viable and environmentally sustainable synthetic processes [8] [9].

Catalyst Selection and Loading Effects

The choice of catalyst and its loading level play pivotal roles in determining the rate, selectivity, and overall efficiency of esterification reactions for synthesizing ethyl 4-tert-butylbenzoate [8] [14]. Various catalysts have been investigated for esterification reactions, including mineral acids, solid acid catalysts, and novel green catalysts [8] [14].

Sulfuric acid (H2SO4) remains one of the most commonly used catalysts for esterification due to its low cost and high activity [14] [9]. Typically employed at loadings of 1-5% by weight relative to the carboxylic acid, sulfuric acid provides good conversion rates but presents challenges related to corrosivity and separation from the reaction mixture [14] [8].

p-Toluenesulfonic acid (p-TSA) offers advantages in terms of selectivity and solubility in organic solvents compared to sulfuric acid [14] [9]. At catalyst loadings of 5-10% by weight, p-TSA can achieve conversions of 75-90% for the esterification of benzoic acids with alcohols, making it suitable for the synthesis of ethyl 4-tert-butylbenzoate [14] [8].

Heterogeneous catalysts such as Amberlyst-15, an ion-exchange resin, provide benefits in terms of recyclability and ease of separation [8] [14]. These catalysts typically require higher loadings (5-15% by weight) but can achieve conversions of 80-95% and can be reused multiple times, enhancing the sustainability of the process [8] [14].

More recently, zirconium-based catalysts such as Zr(Cp)2(CF3SO3)2·THF have demonstrated high efficiency at lower catalyst loadings (2 mol%) [8]. These catalysts can operate effectively with equimolar amounts of carboxylic acid and alcohol, eliminating the need for excess reagents and thereby improving atom economy [8].

Deep eutectic solvents (DES) represent an emerging class of green catalysts that can function as dual solvent-catalysts for esterification reactions [14]. Composed of hydrogen bond donors (such as p-toluenesulfonic acid) and hydrogen bond acceptors (such as benzyl tri-ethyl ammonium chloride), these systems have shown high catalytic activity for the esterification of benzoic acid with ethanol, achieving conversions of up to 88.3% [14].

The effect of catalyst loading on conversion typically follows a non-linear relationship, with conversion increasing rapidly at lower catalyst loadings and then plateauing at higher loadings [8] [14]. This behavior reflects the balance between providing sufficient active sites for the reaction and avoiding potential side reactions or mass transfer limitations at excessive catalyst concentrations [8] [14].

Temperature-Conversion Relationships

Temperature significantly influences both the kinetics and thermodynamics of esterification reactions, making it a critical parameter for optimization in the synthesis of ethyl 4-tert-butylbenzoate [9] [15]. The relationship between temperature and conversion is governed by the Arrhenius equation, which describes how the reaction rate constant varies with temperature [15] [26].
Studies on the esterification of benzoic acid with alcohols have demonstrated that increasing the reaction temperature generally leads to higher conversion rates and equilibrium conversions [9] [15]. For instance, in the esterification of benzoic acid with ethanol, increasing the temperature from 60°C to 110°C can enhance the conversion from approximately 45% to 88% after 2 hours of reaction time, and from 60% to 95% after 4 hours [15] [9].

The rate constant for esterification reactions typically increases exponentially with temperature, following the Arrhenius relationship [15] [26]. For the esterification of benzoic acid with ethanol, the rate constant (k1) increases from 0.65 × 10^-2 min^-1 at 60°C to 18.7 × 10^-2 min^-1 at 110°C, representing a nearly 30-fold increase over a 50°C temperature range [15] [26].

The equilibrium constant (K) for esterification reactions also shows a temperature dependence, typically following the van't Hoff equation [15] [26]. For benzoic acid esterification with ethanol, the equilibrium constant increases modestly from approximately 3.9 at 60°C to 4.6 at 110°C, indicating that higher temperatures slightly favor the formation of the ester product at equilibrium [15] [9].

The activation energy for esterification reactions of benzoic acids with alcohols typically falls in the range of 50-60 kJ/mol [9] [15]. For instance, the activation energy for the esterification of benzoic acid with 1-butanol catalyzed by p-toluenesulfonic acid has been reported as 58.40 kJ/mol for the forward reaction and 57.70 kJ/mol for the reverse reaction [9].

Temperature also influences the thermal effect of the esterification reaction [9]. For the esterification of benzoic acid with 1-butyl alcohol at temperatures between 365.2-389.4 K, the thermal effect has been reported as 622 J·mol^-1, indicating a slightly endothermic process [9].

Optimizing the reaction temperature involves balancing higher reaction rates at elevated temperatures against potential side reactions, energy costs, and practical considerations related to reactor design and operation [9] [15]. For industrial processes, temperatures in the range of 80-100°C are often employed as a compromise between reaction rate and practical constraints [9] [15].

XLogP3

4.3

Other CAS

5406-57-5

Wikipedia

Ethyl 4-tert-butylbenzoate

Dates

Last modified: 08-15-2023

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